

Electrochemical performance of NiV layered double hydroxides for water oxidation

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Compound of Interest

Compound Name: Nickel;vanadium

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An in-depth guide to the synthesis, characterization, and electrochemical evaluation of Nickel-Vanadium Layered Double Hydroxides (NiV LDHs) for the oxygen evolution reaction (OER).

Application Notes

Introduction

Layered double hydroxides (LDHs) are a class of two-dimensional materials that have garnered significant attention as highly efficient and cost-effective electrocatalysts for the water oxidation, or oxygen evolution reaction (OER).^{[1][2][3][4]} The general formula for LDHs is $[M^{II}_xM^{III}_y(OH)_2]^{x+}(An^-)_x/n \cdot yH_2O$, where M^{II} and M^{III} are divalent and trivalent metal cations, respectively, and An^- represents interlayer anions.^[3] Their unique layered structure provides a high specific surface area and tunable electronic properties, making them ideal for catalysis.^{[1][5]}

Among various LDH compositions, Nickel-Vanadium (NiV) LDHs have emerged as particularly promising catalysts. The incorporation of vanadium into the nickel hydroxide lattice can enhance catalytic activity by increasing the number of active sites and improving the intrinsic activity of those sites.^[1] The synergy between nickel and vanadium, sometimes with the inclusion of a third metal like iron or cerium, leads to superior electrochemical performance, characterized by low overpotentials and rapid reaction kinetics for water oxidation.^{[6][7]}

Electrochemical Performance Data

The performance of NiV-based LDH electrocatalysts is typically evaluated by several key metrics, including the overpotential required to achieve a specific current density (commonly 10 mA cm⁻²), the Tafel slope, which indicates reaction kinetics, and long-term stability. A summary of reported performance data for various NiV LDH compositions is presented below.

Catalyst Composition	Overpotential (η) @ Current Density	Tafel Slope (mV dec ⁻¹)	Electrolyte	Reference
Ni ₃ V ₁ Fe ₁ -LDH	269 mV @ 10 mA cm ⁻²	68 mV dec ⁻¹	1.0 M KOH	[6]
NiVIr-LDH	203 mV @ 10 mA cm ⁻²	55.3 mV dec ⁻¹	1.0 M KOH	[8]
pillared-MOF@NiV-LDH	238 mV @ 10 mA cm ⁻²	62 mV dec ⁻¹	Alkaline	[9]
NiV-LDH (precursor)	341 mV @ 10 mA cm ⁻²	109 mV dec ⁻¹	Alkaline	[9]
Ni _{0.9} V _{0.05} Ce _{0.05} -LDH	Not specified	47 mV dec ⁻¹	1.0 M KOH	[7]
NiV-LDH@Mn ₂ O ₃	298 mV @ 50 mA cm ⁻²	Not specified	1.0 M KOH	[10]
NiFeV-LDH	195 mV @ 20 mA cm ⁻²	Not specified	Alkaline	[3]

Experimental Protocols

Protocol 1: Synthesis of NiV-LDH Electrocatalyst

This protocol describes a common method for synthesizing NiV-LDH materials, adapted from solvothermal and co-precipitation methods found in the literature.[9]

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

- Vanadyl sulfate hydrate ($\text{VOSO}_4 \cdot x\text{H}_2\text{O}$) or Ammonium metavanadate (NH_4VO_3)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Deionized (DI) water
- Ethanol

Procedure:

- Precursor Solution Preparation:
 - Dissolve stoichiometric amounts of the nickel salt and the vanadium salt in a solvent, which is often a mixture of DI water and ethanol or another organic solvent like DMF. A typical molar ratio for Ni:V is 3:1, but this can be varied.
 - Add an excess of urea to the solution. Urea acts as a hydrolysis agent that slowly decomposes upon heating to provide a homogeneous supply of hydroxide ions, facilitating uniform precipitation.
- Solvothermal/Hydrothermal Reaction:
 - Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
 - Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 6 to 24 hours. The specific temperature and time will influence the crystallinity and morphology of the resulting LDH.
- Product Collection and Purification:
 - After the reaction, allow the autoclave to cool to room temperature naturally.
 - Collect the precipitate by centrifugation or vacuum filtration.
 - Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and residual ions.
 - Dry the final NiV-LDH powder in a vacuum oven at 60-80°C overnight.

Protocol 2: Electrochemical Evaluation for Water Oxidation

This protocol outlines the standard procedure for assessing the OER performance of the synthesized NiV-LDH catalyst using a three-electrode electrochemical setup.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials and Equipment:

- Working Electrode (WE): Glassy carbon electrode (GCE), nickel foam (NF), or carbon paper.
- Counter Electrode (CE): Platinum wire or graphite rod.
- Reference Electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury-Mercuric Oxide (Hg/HgO).
- Electrolyte: 1.0 M potassium hydroxide (KOH) solution.
- Catalyst Ink: Synthesized NiV-LDH powder, a conductive additive (e.g., carbon black), a binder (e.g., 5 wt% Nafion solution), and a solvent (e.g., a water/isopropanol mixture).
- Potentiostat
- Electrochemical Cell

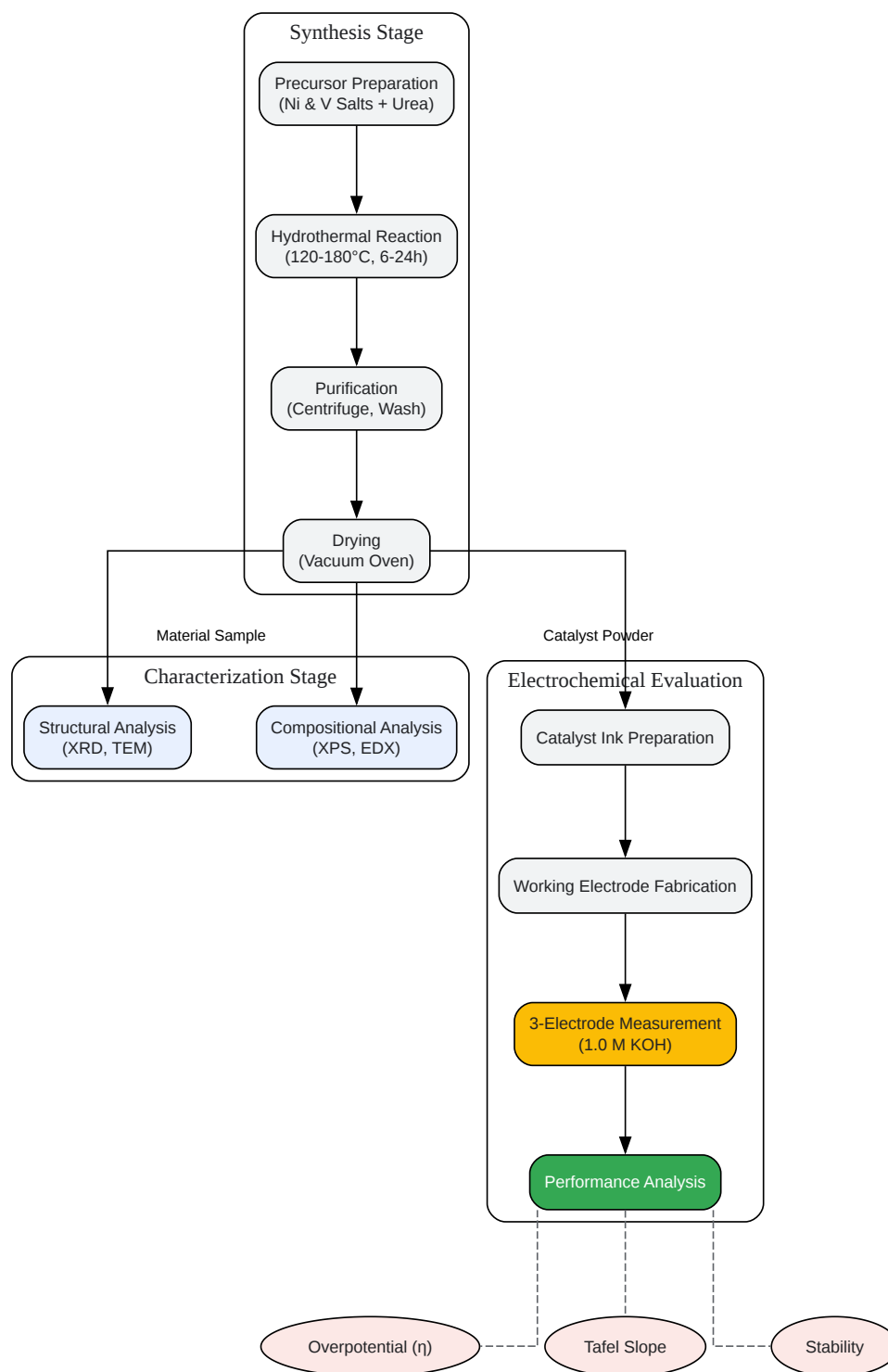
Procedure:

- Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH pellets and DI water. Sparge the electrolyte with an inert gas (N₂ or Ar) for at least 30 minutes before measurements to remove dissolved oxygen.[\[11\]](#)[\[12\]](#)
- Working Electrode Preparation:
 - Prepare the catalyst ink by ultrasonically dispersing a specific amount of NiV-LDH powder (e.g., 5 mg) with the conductive additive and binder in the solvent to form a homogeneous slurry.
 - Drop-cast a precise volume of the ink onto the surface of the working electrode substrate (e.g., GCE) and allow it to dry, achieving a target catalyst loading (e.g., 1-4 mg cm⁻²).[\[11\]](#)

- Electrochemical Cell Assembly:
 - Assemble the three electrodes in the electrochemical cell containing the deaerated 1.0 M KOH electrolyte.
 - Ensure the electrodes are properly immersed and positioned.
- Electrochemical Measurements:
 - Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + 0.059 \times \text{pH} + E^0(\text{Ref})$. For 1.0 M KOH, the pH is ~14.
 - Conditioning: Before recording data, cycle the potential several times (e.g., using cyclic voltammetry) to activate the catalyst surface.[\[13\]](#)
 - Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential at a slow scan rate (e.g., 5-10 mV s⁻¹) from a non-faradaic region towards the OER region (e.g., 1.0 to 2.0 V vs. RHE).[\[11\]](#)[\[13\]](#) The resulting curve of current density vs. potential is used to determine the overpotential at a given current density.
 - iR Correction: Correct the LSV data for the uncompensated solution resistance (iR drop), which can be determined using Electrochemical Impedance Spectroscopy (EIS).[\[12\]](#)
 - Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density ($\log|j|$). The linear portion of this "Tafel plot" has a slope (the Tafel slope) that provides insight into the OER mechanism.
 - Stability Test: Perform chronoamperometry (constant potential) or chronopotentiometry (constant current, e.g., 10 mA cm⁻²) for an extended period (e.g., 10-50 hours) to evaluate the catalyst's durability.[\[10\]](#)[\[11\]](#)

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and electrochemical evaluation of NiV-LDH for water oxidation.



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Caption: Experimental workflow for NiV-LDH synthesis and OER evaluation.

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